molecular formula C17H20N2OS B2753599 2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide CAS No. 899588-89-7

2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide

Cat. No. B2753599
CAS RN: 899588-89-7
M. Wt: 300.42
InChI Key: JSCMKUJKOLIUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide” has a molecular formula of C17H20N2OS and a molecular weight of 300.42 . It is a chemical compound used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide” are not explicitly mentioned in the search results. The molecular weight is 300.42 and the molecular formula is C17H20N2OS .

Scientific Research Applications

Glucocorticoid Receptor Modulation

A study described the synthesis and characterization of a series of 2,2-dimethyl-3,3-diphenyl-propanamides, which include derivatives similar in structure to 2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide, as novel glucocorticoid receptor (GR) modulators. These compounds demonstrated good agonist activity in GR-mediated transrepression assays and reduced agonist activity in GR-mediated transactivation assays. Notably, selected derivatives exhibited anti-inflammatory activity comparable to prednisolone in animal models with significantly decreased side effects, indicating potential therapeutic applications in managing inflammation with reduced glucocorticoid-related adverse effects (Yang et al., 2010).

Antibacterial and Antimycotic Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, structurally related to 2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide, showed the synthesis and antimicrobial evaluation of these compounds. The study found that these compounds exhibited notable antibacterial and antifungal activities, suggesting their potential as leads for the development of new antimicrobial agents (Baranovskyi et al., 2018).

Antitumor Activity

Another area of research has explored the antiproliferative activities of compounds based on thiophene scaffolds, closely related to the chemical structure of 2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide. These studies have identified compounds with promising antitumor activities across various cancer cell lines, highlighting the potential of such molecules in cancer therapy. Specific derivatives were found to inhibit tubulin assembly and cell cycle progression, inducing apoptosis through the mitochondrial pathway, which underscores their potential as anticancer agents (Romagnoli et al., 2014).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the search results.

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCMKUJKOLIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide

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